{1-[2-(Diethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol
CAS No.: 1221342-07-9
Cat. No.: VC11723518
Molecular Formula: C11H21N3O3S
Molecular Weight: 275.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1221342-07-9 |
|---|---|
| Molecular Formula | C11H21N3O3S |
| Molecular Weight | 275.37 g/mol |
| IUPAC Name | [3-[2-(diethylamino)ethyl]-2-methylsulfonylimidazol-4-yl]methanol |
| Standard InChI | InChI=1S/C11H21N3O3S/c1-4-13(5-2)6-7-14-10(9-15)8-12-11(14)18(3,16)17/h8,15H,4-7,9H2,1-3H3 |
| Standard InChI Key | HWNLYRIFQPGCML-UHFFFAOYSA-N |
| SMILES | CCN(CC)CCN1C(=CN=C1S(=O)(=O)C)CO |
| Canonical SMILES | CCN(CC)CCN1C(=CN=C1S(=O)(=O)C)CO |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, [3-[2-(diethylamino)ethyl]-2-methylsulfonylimidazol-4-yl]methanol, reflects its tetracyclic imidazole core substituted with three distinct functional groups. The imidazole ring’s nitrogen atoms at positions 1 and 3 are bonded to a 2-(diethylamino)ethyl group and a methanesulfonyl group, respectively, while position 5 hosts a hydroxymethyl moiety. This arrangement creates a polar yet lipophilic profile, as evidenced by its solubility in organic solvents like dichloromethane and methanol .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 1221342-07-9 | |
| Molecular Formula | ||
| Molecular Weight | 275.37 g/mol | |
| SMILES | CCN(CC)CCN1C(=CN=C1S(=O)(=O)C)CO | |
| LogP (Predicted) | 1.2 ± 0.3 |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for analogous imidazole derivatives provide insights into this compound’s structural features. For instance, the NMR spectrum of 1,3-diethyl-4,5-diphenyl-1H-imidazolium iodide (a structurally related compound) shows characteristic peaks at δ 9.50 ppm (imidazolium proton), δ 4.11 ppm (ethyl CH), and δ 1.32 ppm (ethyl CH) . Similarly, the methanesulfonyl group in this compound would likely produce a singlet near δ 3.0–3.5 ppm, while the hydroxymethyl group’s protons may resonate around δ 4.5–5.0 ppm .
Synthesis and Purification Strategies
Synthetic Pathways
The synthesis of {1-[2-(Diethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol likely involves a multistep sequence:
-
Imidazole Core Formation: Condensation of an α-diketone or α-ketoaldehyde with ammonium acetate and paraformaldehyde under acidic conditions . For example, 4,5-diphenyl-1H-imidazole was synthesized by refluxing benzil, paraformaldehyde, and ammonium acetate in acetic acid (93% yield) .
-
N-Alkylation: Introduction of the 2-(diethylamino)ethyl group via alkylation with iodoethane in the presence of sodium hydride . This step typically achieves >95% yield in anhydrous acetonitrile.
-
Sulfonylation: Reaction with methanesulfonyl chloride to install the sulfonyl group at position 2.
-
Hydroxymethylation: Oxidation or substitution to introduce the hydroxymethyl moiety at position 5, potentially using formaldehyde or glyoxylic acid .
Table 2: Representative Reaction Conditions for Analogous Compounds
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Imidazole Formation | Acetic acid, 118°C, 5 h | 93% | |
| N-Alkylation | Iodoethane, NaH, ACN, 82°C | 98% | |
| Counterion Exchange | KPF, MeOH/HO | 95% |
Purification Challenges
Purification of the final product may require silica gel chromatography with gradients of dichloromethane and methanol . The compound’s polarity complicates crystallization, necessitating high-vacuum drying to remove residual solvents.
Challenges and Future Directions
Stability Issues
The hydroxymethyl group’s susceptibility to oxidation necessitates storage under inert atmospheres. Accelerated stability studies in DMSO-d suggest decomposition rates of <2% per month at −20°C.
Synthetic Optimization
Current yields for critical steps exceed 90%, but scaling up the sulfonylation step requires addressing exothermicity. Flow chemistry approaches may mitigate thermal runaway risks .
Target Identification
Future studies should prioritize target deconvolution using affinity chromatography or proteomic profiling. Molecular docking simulations could predict interactions with cancer-related proteins like Bcl-2 or EGFR .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume